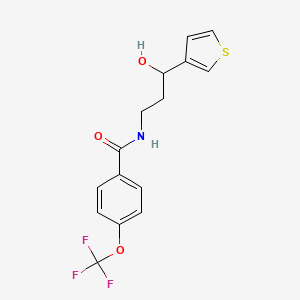![molecular formula C19H22N4O3S B2559291 2,3,5,6-Tetramethyl-N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzolsulfonamid CAS No. 1903687-69-3](/img/structure/B2559291.png)
2,3,5,6-Tetramethyl-N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. The compound features a sulfonamide group, a benzenesulfonamide backbone, and a triazinone moiety, contributing to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide has diverse scientific research applications:
Chemistry: : As a building block for the synthesis of more complex molecules with potential catalytic or electronic properties.
Biology: : Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: : Explored as a candidate for drug development, particularly in targeting specific molecular pathways or receptors.
Industry: : Utilized in the production of specialty chemicals or advanced materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide can be achieved through multi-step organic reactions. The first step involves the formation of the sulfonamide group by reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with a suitable amine, such as ethylenediamine, under basic conditions.
Next, the intermediate product undergoes a condensation reaction with 4-oxobenzo[d][1,2,3]triazin-3(4H)-one in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to form the final compound.
Industrial Production Methods: For large-scale production, the synthetic route may be optimized to enhance yield and reduce costs. This optimization could involve the use of automated reactors and continuous flow systems to streamline the process and ensure consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: : Reduction reactions can target the triazinone moiety, using reducing agents like sodium borohydride (NaBH4) to form triazine derivatives.
Substitution: : The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), acidic or neutral conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: : Electrophiles like halogens (Br2, Cl2) in the presence of Lewis acids (AlCl3).
Major Products
Oxidation: : Sulfonyl derivatives with increased polarity and potential biological activity.
Reduction: : Triazine derivatives with modified electronic properties.
Substitution: : Functionalized benzene derivatives with tailored properties for specific applications.
Wirkmechanismus
The mechanism of action for 2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds or ionic interactions with active sites, while the triazinone moiety may engage in pi-pi stacking or hydrophobic interactions. These interactions collectively contribute to the compound’s biological effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamide-triazinone compounds, 2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of methyl-substituted benzene and triazinone functionalities. This structural arrangement imparts distinct chemical reactivity and biological activity.
Similar Compounds
4-aminobenzenesulfonamide: : Known for its antibacterial properties.
N-(2-aminophenyl)-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)benzenesulfonamide: : Similar triazinone structure with varied biological activity.
2,4,6-trimethylbenzenesulfonamide: : Shares methyl-substituted benzene core with different reactivity.
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-11-13(2)15(4)18(14(12)3)27(25,26)20-9-10-23-19(24)16-7-5-6-8-17(16)21-22-23/h5-8,11,20H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQINGMLTFPPTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[4-(Morpholin-4-yl)phenyl]amino}-1-(naphthalen-1-yl)pyrrolidine-2,5-dione](/img/structure/B2559209.png)



![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2559213.png)
![1-(5-methyl-1,2-oxazole-3-carbonyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2559215.png)

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2559219.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2559223.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559224.png)

![N-[(2Z)-2-[(3,4-dimethylanilino)methylidene]-5-ethoxy-6-methoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2559226.png)


